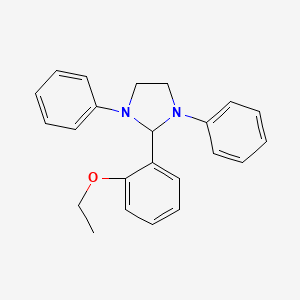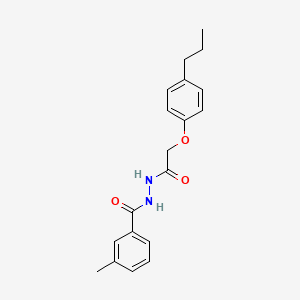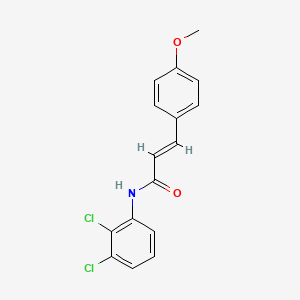
3-(2-((2-fluorophenyl)amino)thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluoroaniline and thiazole derivatives. These intermediates undergo condensation reactions, cyclization, and functional group modifications to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole and fluorophenyl moieties but differs in other structural aspects.
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: Contains similar functional groups but has a different core structure.
Uniqueness
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is unique due to its combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C24H23FN2O3S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-hexyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H23FN2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(29)30-22(16)13-21(15)28)20-14-31-24(27-20)26-19-10-7-6-9-18(19)25/h6-7,9-14,28H,2-5,8H2,1H3,(H,26,27) |
InChI-Schlüssel |
FJDJEGLRYBZORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)



![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)

